molecular formula C12H11IN4O2 B11699753 N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11699753
M. Wt: 370.15 g/mol
InChI Key: LZIORZJMLNXKQM-MKMNVTDBSA-N
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Description

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-iodobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved include metal-dependent enzymes and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11IN4O2

Molecular Weight

370.15 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11IN4O2/c1-7-4-10(16-15-7)12(19)17-14-6-8-5-9(13)2-3-11(8)18/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-6+

InChI Key

LZIORZJMLNXKQM-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)I)O

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)I)O

Origin of Product

United States

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